5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid
Overview
Description
PK11000 is a chemical compound known for its role as an alkylating agent. It stabilizes the DNA-binding domain of both wild-type and mutant p53 proteins by covalent cysteine modification without compromising DNA binding. This compound has shown significant anti-tumor activities and is primarily used in scientific research .
Scientific Research Applications
PK11000 has a wide range of applications in scientific research:
Safety and Hazards
The compound is classified as an irritant, with hazard statements indicating it can cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors involved in cellular processes .
Mode of Action
It’s known that pyrimidine derivatives can interact with their targets through various mechanisms, such as competitive inhibition or allosteric modulation .
Biochemical Pathways
Pyrimidine derivatives, in general, can influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The effects would likely depend on the specific targets and pathways influenced by the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness .
Biochemical Analysis
Biochemical Properties
5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with aliphatic amines, leading to the formation of 2-amino-5-chloro-4-pyrimidinecarboxylic acid . The nature of these interactions often involves the formation of covalent bonds, which can alter the structure and function of the target biomolecules.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, its interaction with cellular proteins can modulate signaling pathways, leading to changes in cell function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with pyrimidine rings can result in the formation of stable complexes that inhibit enzyme activity . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its beneficial effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with pyrimidine metabolism can influence the synthesis and degradation of nucleotides . This compound can also affect the levels of various metabolites, thereby altering the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its activity and function, as it allows the compound to interact with its target biomolecules effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
PK11000 is synthesized through a series of chemical reactions involving pyrimidine derivatives. The primary synthetic route involves the alkylation of pyrimidine with sulfonyl chloride under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base to facilitate the reaction .
Industrial Production Methods
Industrial production of PK11000 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
PK11000 primarily undergoes alkylation reactions. It can also participate in substitution reactions where the sulfonyl group is replaced by other functional groups .
Common Reagents and Conditions
Alkylation: Requires alkyl halides and a base in a solvent like DMSO.
Substitution: Involves nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products of these reactions are modified pyrimidine derivatives with various functional groups replacing the sulfonyl group .
Comparison with Similar Compounds
Similar Compounds
PRIMA-1MET (APR-246): Another compound that stabilizes mutant p53 proteins but decomposes into a bioactive form that reacts with thiols.
Compound 4482: Shares a similar scaffold with PK11000 and exhibits comparable behavior towards p53 proteins.
Uniqueness
PK11000 is unique in its selective alkylation of cysteine residues without compromising DNA binding. This selective modification makes it a valuable tool in studying p53 stabilization and its therapeutic potential in cancer treatment .
Properties
IUPAC Name |
5-chloro-2-methylsulfonylpyrimidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O4S/c1-14(12,13)6-8-2-3(7)4(9-6)5(10)11/h2H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUPWJVRWIVWEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361315 | |
Record name | 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38275-34-2 | |
Record name | 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2-methanesulfonylpyrimidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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